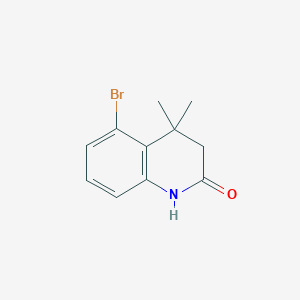

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 6-bromo-5,8-dimethylisoquinoline and bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline have been synthesized and characterized, indicating the relevance of brominated quinoline derivatives in medicinal chemistry .

Synthesis Analysis

The synthesis of brominated quinoline derivatives can involve multistep reactions starting from simple precursors. For instance, the synthesis of 6-bromo-4-iodoquinoline was achieved through a five-step process starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline, which included cyclization and substitution reactions . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline involved the preparation of 2-amino-5-methylbenzoic acid, followed by several steps including oxidation and bromination to yield the final product . These methods highlight the complexity and the multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is typically confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance). For example, the structure of 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline was confirmed by 1H NMR spectrum . These analytical techniques are crucial for verifying the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Brominated quinoline derivatives can participate in various chemical reactions due to the presence of reactive bromine atoms. The bromine substituents can act as electrophiles in nucleophilic substitution reactions. For example, a bromonium ylide intermediate was proposed in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which was formed by the intramolecular nucleophilic attack of a benzyl bromide on an α-imino rhodium carbene . This showcases the potential for complex intramolecular reactions involving brominated quinoline derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives are influenced by the presence of bromine and other substituents on the quinoline ring. These properties are not explicitly detailed in the provided papers, but generally, such compounds are expected to have relatively high molecular weights and may exhibit varying degrees of solubility in organic solvents. The bromine atoms also increase the density and the boiling points of these compounds compared to their non-brominated counterparts.

Scientific Research Applications

Synthesis and Structural Studies

Synthetic Pathways and Derivatives : The compound has been studied for its role in synthetic chemistry, particularly in the synthesis of 3,4-dihydroquinazolines and 4H-3,1-benzoxazines. These syntheses involve reactions with various nitriles and lead to derivatives with different substituents, highlighting the compound's versatility in chemical synthesis (Gromachevskaya et al., 2013).

Stereochemical Analysis : The compound has been involved in studies concerning the stereochemistry of related molecules. Research on trans- and cis-5, 6-dihydro-4, 6-dimethyl-4H, 8H-pyrido phenanthridin-8-ones derived from similar structures has been conducted to understand the stereochemical configurations and their implications on molecular behavior (Nagarajan et al., 1978).

Structural Elucidation of Derivatives : A focus has been placed on understanding the structure and molecular conformation of halogenated dihydroquinolines. This includes studying the effects of halogen atom types and positions on aromatic rings, crucial for designing new materials with desired biological properties (Vaz et al., 2020).

Intermediate in Anti-Cancer Drug Synthesis : The compound serves as a key intermediate in the synthesis of certain anti-cancer drugs, highlighting its importance in medicinal chemistry. The process involves several steps, including reactions with nitriles and alkylation reactions, demonstrating the compound's utility in complex synthetic pathways (Sheng-li, 2004).

Medicinal Chemistry and Biological Applications

Ligands for Receptor Binding : Derivatives of the compound have been synthesized and assessed for their binding affinity and selectivity for σ1 and σ2 receptors. This indicates its potential in the development of therapeutic agents targeting specific receptors in the body (Fan et al., 2011).

Radiolabeled Compounds for Imaging : Research has been conducted on radiolabeled compounds derived from structures similar to 5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for potential use in PET imaging of solid tumors. This involves studying the uptake into tumors and the ratios of tumor-to-normal tissue, demonstrating the compound's relevance in diagnostic imaging (Rowland et al., 2006).

properties

IUPAC Name |

5-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)11/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOCWOFUUFTYKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C(=CC=C2)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)

![Ethyl 2-[(4-methylsulfonylpyrazol-1-yl)methyl]prop-2-enoate](/img/structure/B2548983.png)

![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2548988.png)

![4-[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2548989.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)